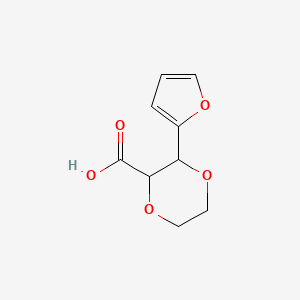
3-(Furan-2-yl)-1,4-dioxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-1,4-dioxane-2-carboxylic acid is an organic compound that features a furan ring attached to a dioxane ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-1,4-dioxane-2-carboxylic acid typically involves the formation of the furan ring followed by the construction of the dioxane ring. One common method is the cyclization of a suitable precursor under acidic or basic conditions. For instance, the reaction of furan-2-carboxylic acid with ethylene glycol in the presence of a strong acid catalyst can yield the desired dioxane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The choice of solvents, temperature control, and purification methods are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-1,4-dioxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 3-(Furan-2-yl)-1,4-dioxane-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
3-(Furan-2-yl)-1,4-dioxane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of polymers, resins, and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-1,4-dioxane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Lacks the dioxane ring but shares the furan and carboxylic acid functionalities.
1,4-Dioxane-2-carboxylic acid: Lacks the furan ring but contains the dioxane and carboxylic acid functionalities.
Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups on the furan ring.
Uniqueness
3-(Furan-2-yl)-1,4-dioxane-2-carboxylic acid is unique due to the combination of the furan and dioxane rings, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H10O5 |
|---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
3-(furan-2-yl)-1,4-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C9H10O5/c10-9(11)8-7(13-4-5-14-8)6-2-1-3-12-6/h1-3,7-8H,4-5H2,(H,10,11) |
InChI Key |
RSJWHDYQBVUFMU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C(O1)C2=CC=CO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















